Tri-O-benzyl-D-glucal

描述

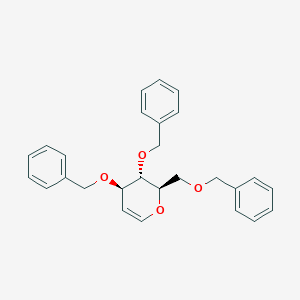

Tri-O-benzyl-D-glucal is a significant compound in the field of synthetic carbohydrate chemistry. It is a derivative of D-glucal, characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 3, 4, and 6 of the glucal molecule. This compound is widely used as a building block for the synthesis of oligosaccharides, which are essential in various biological and chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-glucal can be synthesized through the benzylation of D-glucal. The process typically involves the reaction of D-glucal with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: Tri-O-benzyl-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl-protected glucosides, while reduction can produce benzyl-protected glucitols .

科学研究应用

Organic Synthesis

Tri-O-benzyl-D-glucal serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its ability to undergo various chemical reactions, such as hydrogenation and oxidation, allows for the generation of complex structures essential in medicinal chemistry.

Biological Studies

The compound is utilized in studying carbohydrate-protein interactions and developing glycomimetics—molecules that mimic natural carbohydrates. These studies are vital for understanding biological processes and designing therapeutic agents.

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit potential therapeutic properties, including antiviral and anticancer activities. For instance, compounds synthesized from this compound have shown promising results in inhibiting tumor growth in various cancer cell lines .

Case Study 1: Glycosylation Efficiency

A study demonstrated that this compound could effectively serve as a glycosyl donor in enzymatic reactions, yielding high-purity oligosaccharides suitable for biological evaluation. This efficiency is crucial for developing carbohydrate-based therapeutics.

Case Study 2: Antibacterial Properties

In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This property suggests its potential use in developing new antibiotics derived from carbohydrate structures .

Case Study 3: Carbohydrate-Protein Interactions

Research highlighted the role of this compound in studying carbohydrate-protein interactions, providing insights into how modifications in carbohydrate structures can affect binding affinities and biological activities.

作用机制

The mechanism of action of Tri-O-benzyl-D-glucal involves its ability to participate in glycosylation reactions. The benzyl groups protect the hydroxyl groups of the glucal, allowing selective reactions at other positions. This selective reactivity is crucial for the synthesis of specific oligosaccharides and glycoconjugates. The compound acts as a glycosyl donor in these reactions, facilitating the formation of glycosidic bonds .

相似化合物的比较

Tri-O-acetyl-D-glucal: Another derivative of D-glucal with acetyl groups instead of benzyl groups.

Tri-O-benzoyl-D-galactal: A similar compound with benzoyl groups and a galactal backbone.

Uniqueness: Tri-O-benzyl-D-glucal is unique due to its high reactivity and selectivity in glycosylation reactions. The benzyl groups provide stability and protection during synthesis, making it a preferred choice for complex carbohydrate synthesis .

生物活性

Tri-O-benzyl-D-glucal (TBG) is a glycal derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of TBG, highlighting its role as an intermediate in the development of various therapeutic agents.

1. Synthesis of this compound

The synthesis of TBG involves the protection of hydroxyl groups on D-glucal with benzyl groups. This process typically utilizes benzyl chloride in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The synthesis route can be summarized as follows:

- Starting Material : D-glucal

- Reagents : Benzyl chloride, sodium hydride, DMF

- Conditions : Reaction at room temperature followed by purification through chromatography.

The resulting compound is characterized by its crystal structure, which provides insights into its molecular conformation and potential reactivity .

2.1 Anticancer Properties

Recent studies have explored the anticancer activity of TBG and its derivatives. For instance, derivatives of 1,3,4-thiadiazole synthesized from TBG exhibited significant pro-apoptotic effects on various cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | Sensitivity to TBG Derivatives | Mechanism |

|---|---|---|

| MCF-7 | Low | Resistant to apoptosis |

| HCT-116 | High | Induction of apoptosis |

| HeLa | Moderate | Cell cycle arrest |

2.2 Glycosidase Inhibition

TBG serves as a versatile intermediate for synthesizing glycosidase inhibitors. These inhibitors are crucial for developing treatments for diseases such as diabetes and cancer, where glycosidases play a significant role in carbohydrate metabolism. The structural features of TBG allow for modifications that enhance inhibitory activity against specific glycosidases .

Case Study 1: Synthesis and Anticancer Activity

A study investigated the synthesis of various thiadiazole derivatives from TBG and assessed their biological activity against tumor cell lines. The results indicated that certain modifications to the thiadiazole ring significantly enhanced their anticancer properties, particularly against HCT-116 cells .

Case Study 2: Copolymerization Studies

TBG was also evaluated for its reactivity in copolymerization with maleic anhydride (MAnh). The copolymerization yielded novel vinyl copolymers containing sugar residues, which demonstrated potential applications in drug delivery systems due to their biocompatibility and biodegradability .

4. Research Findings

Research indicates that TBG not only acts as a precursor for biologically active compounds but also possesses inherent biological activities itself. Its derivatives have shown promise in:

- Antitumor Activity : Inducing apoptosis in cancer cells.

- Enzyme Inhibition : Acting as glycosidase inhibitors.

- Polymer Chemistry : Forming copolymers with applications in materials science.

属性

IUPAC Name |

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-PFBJBMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471566 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55628-54-1 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4,6-Tri-O-benzyl-D-glucal?

A1: 3,4,6-Tri-O-benzyl-D-glucal has the molecular formula C27H28O4 and a molecular weight of 416.51 g/mol. []

Q2: What is the significance of the twist-boat conformation of the glucal moiety in 3,4,6-Tri-O-benzyl-D-glucal?

A2: The twist-boat conformation of the glucal moiety, as revealed by X-ray crystallography, plays a crucial role in its reactivity. This conformation influences the stereoselectivity of reactions involving the double bond, particularly in electrophilic additions and glycosylation reactions. []

Q3: How can NMR spectroscopy be used to characterize 3,4,6-Tri-O-benzyl-D-glucal?

A3: NMR spectroscopy, especially 1H and 13C NMR, provides valuable information about the structure of 3,4,6-Tri-O-benzyl-D-glucal. The chemical shifts and coupling constants of the protons and carbons in the molecule can be used to determine its structure and conformation. Lanthanide shift reagents can further enhance NMR analysis by inducing predictable changes in chemical shifts, aiding in signal assignment and structural elucidation. []

Q4: What is the Ferrier rearrangement and how is 3,4,6-Tri-O-benzyl-D-glucal utilized in this reaction?

A4: The Ferrier rearrangement is a useful reaction in carbohydrate chemistry that involves the rearrangement of glycals (like 3,4,6-Tri-O-benzyl-D-glucal) to 2,3-unsaturated glycosides. Various catalysts, including Lewis acids like FeCl3/C [], H2SO4-SiO2 [, ], and BiCl3 [], can be employed to facilitate this transformation. This reaction is particularly useful for synthesizing complex oligosaccharides and glycoconjugates.

Q5: Can you elaborate on the use of triphenylphosphane hydrobromide with 3,4,6-Tri-O-benzyl-D-glucal for C-N bond formation?

A5: Triphenylphosphane hydrobromide acts as a catalyst, activating 3,4,6-Tri-O-benzyl-D-glucal for nucleophilic attack. This method facilitates direct C-N bond formation with various N-nucleophiles, leading to the synthesis of 2-deoxy-N-glycosides with high α-stereoselectivity. This approach expands the synthetic utility of 3,4,6-Tri-O-benzyl-D-glucal for creating diverse glycoconjugates. []

Q6: How can 3,4,6-Tri-O-benzyl-D-glucal be utilized for the synthesis of 2-deoxy-S-glycosides?

A6: 3,4,6-Tri-O-benzyl-D-glucal reacts with various thiols in the presence of triphenylphosphane hydrobromide, resulting in the formation of 2-deoxy-S-glycosides. The reaction typically exhibits high α-stereoselectivity, especially with sterically demanding thiols. []

Q7: What are some examples of complex molecules synthesized using 3,4,6-Tri-O-benzyl-D-glucal as a starting material?

A7: Researchers have successfully employed 3,4,6-Tri-O-benzyl-D-glucal in the synthesis of various complex molecules, showcasing its versatility. Some notable examples include:

- Aminocyclitols, (-)-Conduramine F-4, and Polyhydroxyaminoazepanes: A 'diversity-oriented' approach starting from 3,4,6-Tri-O-benzyl-D-glucal provided access to these bioactive compounds. Key transformations included a selective deprotection strategy, LiAlH4-mediated reduction, and McMurry coupling. []

- Sphinganine and Safingol: Chiron approaches utilizing 3,4,6-Tri-O-benzyl-D-glucal enabled the stereoselective synthesis of these important sphingoid bases. Key steps involved Mitsunobu reactions and olefin cross-metathesis. []

- Steviamine Analogues: Two new stereoisomers of steviamine were synthesized from 3,4,6-Tri-O-benzyl-D-glucal. The synthesis featured a modified Julia olefination as a key step and led to the discovery of a selective α-galactosidase inhibitor. []

Q8: What are some of the challenges associated with using 3,4,6-Tri-O-benzyl-D-glucal in synthesis?

A8: While 3,4,6-Tri-O-benzyl-D-glucal offers a versatile platform for carbohydrate synthesis, some challenges exist.

Q9: How does the stereochemistry at C-4 of 3,4,6-Tri-O-benzyl-D-glucal affect its reactivity?

A9: The stereochemistry at C-4 significantly influences the stereochemical outcome of reactions involving 3,4,6-Tri-O-benzyl-D-glucal. For instance, in bromination reactions, the presence or absence of substituents at C-4 and C-5 dictates whether the reaction proceeds through an open bromo oxocarbenium ion or a bridged intermediate, resulting in different diastereomeric ratios of the product dibromides. []

Q10: What is the role of substituents in the stereoselective reactions of 3,4,6-Tri-O-benzyl-D-glucal?

A10: Substituents on the 3,4,6-Tri-O-benzyl-D-glucal ring system can significantly influence the stereochemical outcome of reactions. The steric and electronic properties of these substituents can direct the approach of reagents, leading to the preferential formation of one diastereomer over others. []

Q11: What is the mechanism of iodination of 3,4,6-Tri-O-benzyl-D-glucal?

A11: Iodination of 3,4,6-Tri-O-benzyl-D-glucal with IN3 in acetonitrile proceeds through a bridged iodonium ion intermediate. This intermediate is attacked by the azide nucleophile from the opposite face, resulting in the formation of trans-α-iodoazides as the major product. The reaction exhibits high diastereoselectivity, regardless of the presence or absence of substituents on the ring. []

Q12: Has computational chemistry been applied to study 3,4,6-Tri-O-benzyl-D-glucal and its derivatives?

A12: While the provided research snippets do not explicitly detail computational studies on 3,4,6-Tri-O-benzyl-D-glucal, computational tools like density functional theory (DFT) calculations and molecular dynamics simulations can be valuable for:

Q13: What insights into Structure-Activity Relationships (SAR) can be derived from modifications to 3,4,6-Tri-O-benzyl-D-glucal?

A13: Modifying the 3,4,6-Tri-O-benzyl-D-glucal structure can provide valuable SAR insights, particularly for applications like glycosidase inhibition. For example:

- Steviamine Analogues: The synthesis and testing of two new steviamine stereoisomers, starting from 3,4,6-Tri-O-benzyl-D-glucal, revealed that the 2,3-di-epi-(-)-steviamine isomer selectively inhibits α-galactosidase. []

- Amino-Modified Iminocyclitols: Exploring various alkylamino substituents on iminocyclitols derived from 3,4,6-Tri-O-benzyl-D-glucal could help identify potent and selective α-galactosidase inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。